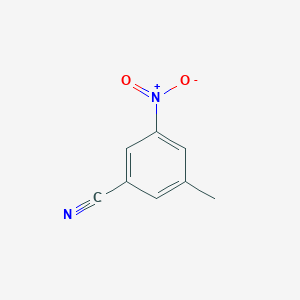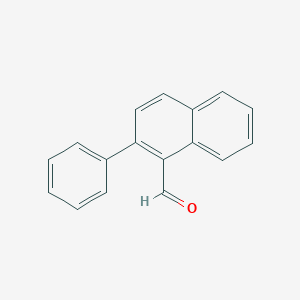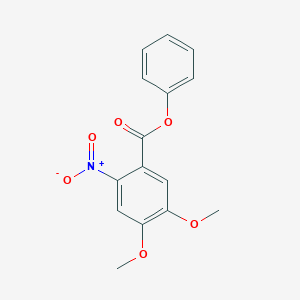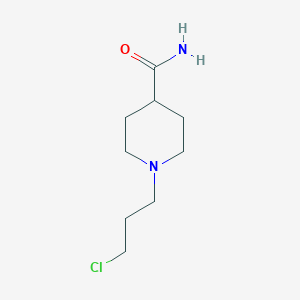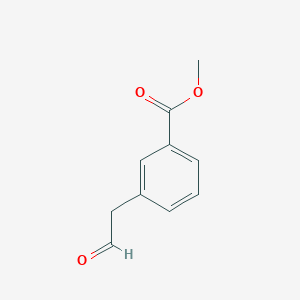![molecular formula C11H12F3N B169778 1-[4-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 113845-68-4](/img/structure/B169778.png)
1-[4-(Trifluoromethyl)phenyl]pyrrolidine
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C11H12F3N . It has an average mass of 215.215 Da and a monoisotopic mass of 215.092178 Da .
Molecular Structure Analysis
The molecular structure of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction .Physical And Chemical Properties Analysis
1-[4-(Trifluoromethyl)phenyl]pyrrolidine has a density of 1.2±0.1 g/cm3, a boiling point of 263.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.1±3.0 kJ/mol and a flash point of 113.2±27.3 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1-[4-(Trifluoromethyl)phenyl]pyrrolidine has been studied for its crystal structure, which is important in understanding its chemical behavior and potential applications. For example, Thinagar et al. (2000) analyzed the crystal structure of a compound containing a pyrrolidine ring, noting the perpendicular orientation of phenyl rings to the pyrrolidine ring and the stabilization of the molecule by hydrogen bonds (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Synthesis of Derivatives
Research has been conducted on the synthesis of derivatives from pyrrolidine-based compounds. Kuznecovs et al. (2020) explored the transformation and synthesis of fluorinated derivatives, which are important for developing new chemical entities with potential applications in various fields (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).
Organoborane Catalysis
Fan et al. (2015) demonstrated the use of a trifluoromethyl-substituted compound in catalysis. They synthesized a bulky organoborane that can catalyze hydroboration of pyridines, showcasing the utility of such compounds in chemical reactions (Fan, Zheng, Li, & Wang, 2015).
Synthesis and Biological Activity
The synthesis and potential biological activities of pyrrolidine derivatives have been a subject of research. For instance, Zulfiqar et al. (2021) investigated a pyrrolidine-based compound's crystal structure, anti-cancer, anti-inflammatory, and anti-oxidant properties (Zulfiqar, Haroon, Baig, Tariq, Ahmad, Tahir, & Akhtar, 2021).
Optical and Electrochemical Properties
Li et al. (2012) studied fulleropyrrolidines containing a trifluoromethyl group, analyzing their optical and electrochemical properties. Such studies are crucial in developing new materials for electronic and photovoltaic applications (Li, Yu, Fang, & Wei, 2012).
Organometallic Compounds
Research by Hildebrandt et al. (2011) into organometallic compounds featuring a pyrrolidine core demonstrates the versatility of such structures in creating complex molecules with unique electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Crop Protection
Burriss et al. (2018) highlighted the role of trifluoromethyl pyridines, a related compound class, in crop protection, demonstrating their significance in developing agrochemicals (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOGMOTJLWPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452611 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)pyrrolidine | |
CAS RN |
113845-68-4 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



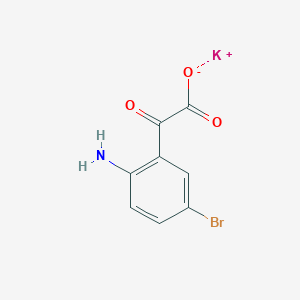
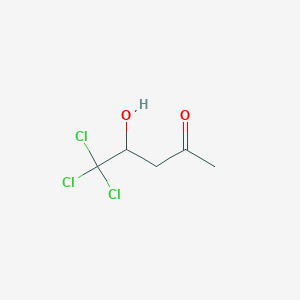
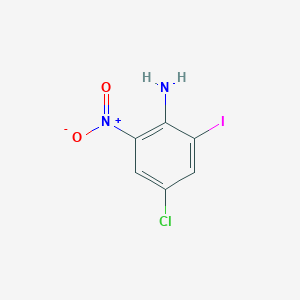
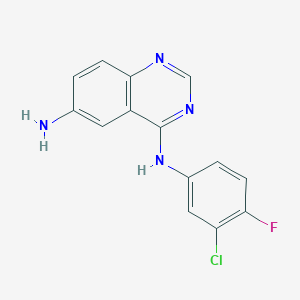
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
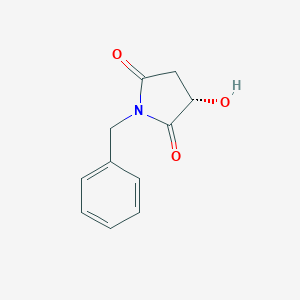
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
